![molecular formula C26H26O12 B161347 Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate CAS No. 188742-80-5](/img/structure/B161347.png)
Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate
Descripción general
Descripción
4,5-CQME from a plant source offered significant protection against H2O2-induced oxidative stress.
Natural product derived from plant source.
Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate is a natural product found in Ipomoea pes-caprae, Spuriopimpinella calycina, and Antonia ovata with data available.
Aplicaciones Científicas De Investigación
Antioxidant Activity
4,5-Di-O-caffeoylquinic acid methyl ester: has been recognized for its strong antioxidant properties. It exhibits significant free radical-scavenging abilities, which is crucial in protecting cells from oxidative stress that can lead to chronic diseases .
Antiviral Properties
This compound demonstrates in vitro antiviral activity, particularly against the respiratory syncytial virus (RSV). Its efficacy in this area suggests potential for therapeutic application in treating viral infections .
Metabolomics Research
In the field of metabolomics, 4,5-Di-O-caffeoylquinic acid methyl ester is used for compound screening libraries. Its presence and concentration in biological samples can provide insights into metabolic pathways and disease states .
Phytochemical Studies
As a natural product derived from plants like Erigeron breviscapus and Spuriopimpinella brachycarpa , it is a subject of interest in phytochemical research for its various biological activities .
Pharmaceutical Research
The compound’s bioactivities make it a valuable entity in pharmaceutical research. It is explored for its potential to contribute to the development of new drugs with antioxidant or antiviral properties .
Nutraceutical Applications
Given its antioxidant capabilities, 4,5-Di-O-caffeoylquinic acid methyl ester is also relevant in the nutraceutical industry. It could be used to enhance the health benefits of food products .
Mecanismo De Acción
Target of Action
The primary target of 4,5-Di-O-caffeoylquinic acid methyl ester is the Keap1/Nrf2 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and is involved in the regulation of antioxidant response elements (AREs).
Mode of Action
4,5-Di-O-caffeoylquinic acid methyl ester interacts with its targets by demonstrating strong antioxidant activity . It has significant free radical-scavenging abilities against DPPH , which helps in reducing oxidative stress. Additionally, it displays in vitro antiviral activity against the respiratory syncytial virus .
Biochemical Pathways
The compound affects the Keap1/Nrf2 pathway . Under oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to AREs and initiates the transcription of antioxidant genes. By targeting this pathway, 4,5-Di-O-caffeoylquinic acid methyl ester enhances the cellular antioxidant response, thereby protecting cells from oxidative damage .
Result of Action
The compound’s action results in the attenuation of oxidative damage in cells . It decreases Bax/Bcl-2 and Bak levels, suppressing H2O2-induced MAPKs phosphorylation . This leads to a reduction in oxidative stress and potential protection against diseases associated with oxidative damage .
Propiedades
IUPAC Name |
methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJBSZTYNDRXEQ-GMGOHGFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Di-O-caffeoylquinic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



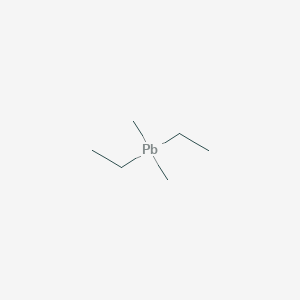




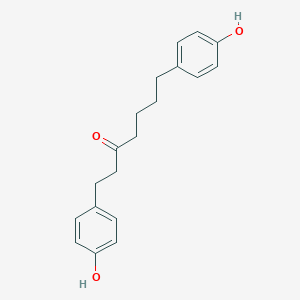

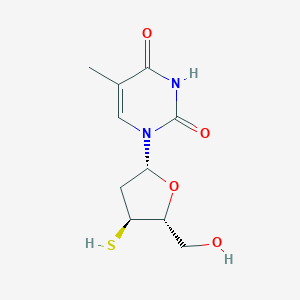
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
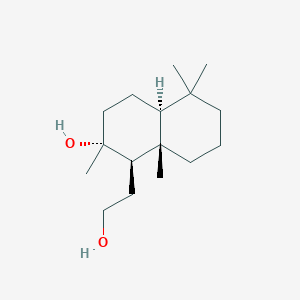

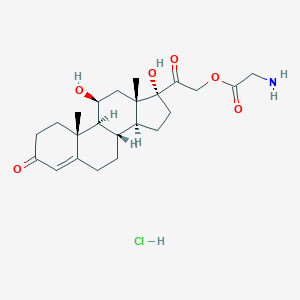

![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)